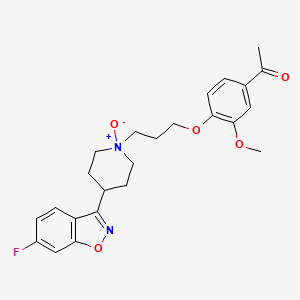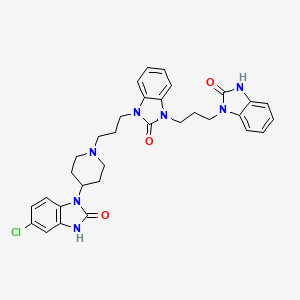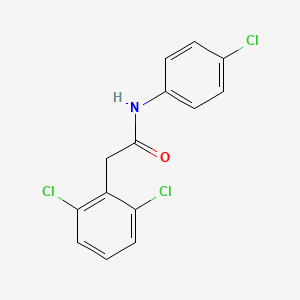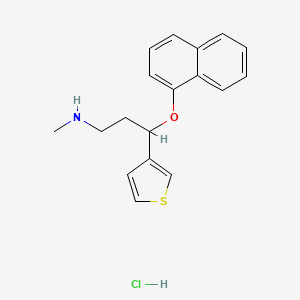
N-Descarboxymethyl N-Ethyl Lacosamide Impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Descarboxymethyl N-Ethyl Lacosamide Impurity is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.32 g/mol . It is an impurity associated with Lacosamide, an anticonvulsant drug used to treat partial-onset seizures in patients with epilepsy . The compound is also known by its IUPAC name, ®-N-benzyl-2-(ethylamino)-3-methoxypropanamide .
Preparation Methods
The synthesis of N-Descarboxymethyl N-Ethyl Lacosamide Impurity involves several steps, typically starting with the parent compound, Lacosamide. The synthetic route includes the following steps:
Starting Material: Lacosamide is used as the starting material.
Reaction Conditions:
Reagents: Common reagents used in the synthesis include ethylamine and methanol.
Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the impurity.
Chemical Reactions Analysis
N-Descarboxymethyl N-Ethyl Lacosamide Impurity undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents like methanol and ethanol.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Descarboxymethyl N-Ethyl Lacosamide Impurity has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to identify and quantify impurities in Lacosamide formulations.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to understand the pharmacokinetics and pharmacodynamics of Lacosamide and its impurities.
Mechanism of Action
The mechanism of action of N-Descarboxymethyl N-Ethyl Lacosamide Impurity is related to its parent compound, Lacosamide. Lacosamide works by enhancing the slow inactivation of voltage-gated sodium channels, which stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing . The impurity may exhibit similar interactions with sodium channels, although its specific effects and molecular targets may vary .
Comparison with Similar Compounds
N-Descarboxymethyl N-Ethyl Lacosamide Impurity can be compared with other similar compounds, such as:
N-Descarboxymethyl-N-carboxyethyl Lacosamide: This compound has a similar structure but with a carboxyethyl group instead of an ethyl group.
Lacosamide EP Impurity K: Another impurity of Lacosamide with a different molecular structure.
Lacosamide EP Impurity D: This impurity has a hydrochloride salt form and different molecular properties.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and properties .
Properties
CAS No. |
705283-63-2 |
|---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.32 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
N-Benzyl-2-ethylamino-3-methoxy-propionamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













